S-(2-Hydroxypropyl)glutathione-d6
Description
S-(2-Hydroxypropyl)glutathione-d6 is a deuterium-labeled analog of glutathione, a critical tripeptide (γ-glutamyl-cysteinyl-glycine) involved in cellular detoxification and redox homeostasis. This stable isotope-labeled compound is specifically modified at the cysteine residue with a 2-hydroxypropyl group and six deuterium atoms, enhancing its utility in mass spectrometry-based metabolic studies.
Properties
Molecular Formula |
C13H23N3O7S |
|---|---|
Molecular Weight |
371.44 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D |
InChI Key |
QZGTWORENDJZMJ-DWEFYRJXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Isotopic Labeling Rationale
S-(2-Hydroxypropyl)glutathione-d6 (molecular formula: C₁₃H₁₇D₆N₃O₇S; molecular weight: 371.44 g/mol) features deuterium atoms at all six hydrogen positions of the 2-hydroxypropyl group. This labeling minimizes metabolic interference while retaining the compound’s biochemical activity, making it indispensable for tracing glutathione adducts in vivo. The structural integrity of the glutamyl-cysteinyl-glycine backbone remains unaltered, ensuring compatibility with enzymatic pathways.
Synthetic Pathways for Deuterium Incorporation
Deuterated 2-Hydroxypropyl Precursor Synthesis
The 2-hydroxypropyl group is deuterated prior to conjugation with glutathione. Two primary strategies are employed:
- Deuterium Exchange via Acid-Catalyzed Protonolysis : Reacting 2-hydroxypropyl bromide with deuterium oxide (D₂O) under acidic conditions replaces hydrogen atoms with deuterium at the β-carbon. This method achieves >99% isotopic enrichment but requires stringent anhydrous conditions to avoid back-exchange.
- Reductive Deuteration of Propenol : Catalytic hydrogenation of allyl alcohol using deuterium gas (D₂) and palladium catalysts yields 2-hydroxypropyl-d6. This approach ensures uniform deuteration across all six positions but necessitates high-pressure reactors.
Table 1: Comparison of Deuteration Methods
| Method | Isotopic Purity | Yield (%) | Key Challenges |
|---|---|---|---|
| Acid-Catalyzed Exchange | 98–99% | 75 | Competing hydrolysis reactions |
| Reductive Hydrogenation | >99% | 85 | Catalyst poisoning by sulfur |
Thioether Conjugation with Glutathione
Deuterated 2-hydroxypropyl groups are conjugated to glutathione’s cysteine residue via nucleophilic substitution. The reaction proceeds in two phases:
Phase 1: Activation of 2-Hydroxypropyl-d6
- The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) using mesyl chloride or tosyl chloride in dichloromethane.
- Example:
$$ \text{2-Hydroxypropyl-d6} + \text{MsCl} \rightarrow \text{2-Mesylpropyl-d6} + \text{HCl} $$
Phase 2: Thiol-Displacement Reaction
- Glutathione’s thiol group attacks the activated carbon, forming a stable thioether bond. The reaction is conducted in ammonium bicarbonate buffer (pH 8.5) to deprotonate the thiol and enhance nucleophilicity.
- Example:
$$ \text{Glutathione-SH} + \text{2-Mesylpropyl-d6} \rightarrow \text{S-(2-Hydroxypropyl-d6)glutathione} + \text{MsOH} $$
Purification and Analytical Validation
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves the product from unreacted precursors. Mobile phases typically combine 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B), with a gradient elution from 5% to 40% B over 30 minutes.
Spectroscopic Characterization
- NMR Spectroscopy : ¹H NMR confirms deuterium incorporation by the absence of proton signals at δ 1.2–1.4 ppm (methylene groups) and δ 3.8 ppm (methine). ²H NMR detects deuterium integration ratios.
- HRMS : Electrospray ionization (ESI) in positive mode yields a molecular ion peak at m/z 372.44 ([M+H]⁺), with a isotopic pattern matching six deuterium atoms.
Challenges and Optimization Strategies
Isotopic Dilution during Workup
Exposure to protic solvents (e.g., methanol, water) risks deuterium loss. Solutions:
Applications in Metabolic Research
Quantifying Glutathione Adducts in Urine
This compound serves as an internal standard for LC-MS/MS assays detecting mercapturic acids, such as N-acetyl-S-(2-hydroxypropyl)-L-cysteine. Its deuterated structure eliminates matrix interference, improving quantification accuracy.
Oxidative Stress Profiling
In vitro models use the compound to trace hydroxypropyl adduct formation during lipid peroxidation, providing insights into reactive oxygen species (ROS) dynamics.
Chemical Reactions Analysis
Types of Reactions: S-(2-Hydroxypropyl)glutathione-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biochemical processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
Chemistry: In chemistry, S-(2-Hydroxypropyl)glutathione-d6 is used as a model compound to study glutathione conjugation reactions and their mechanisms .
Biology: In biological research, this compound is used to investigate the role of glutathione in cellular processes, including detoxification and antioxidant defense .
Medicine: In medical research, this compound is studied for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and detoxification .
Industry: In the industrial sector, this compound is used in the development of new materials and products that require glutathione conjugation .
Mechanism of Action
S-(2-Hydroxypropyl)glutathione-d6 exerts its effects through its interaction with various molecular targets and pathways. It participates in the detoxification process by conjugating with toxic compounds, making them more soluble and easier to excrete. The compound also plays a role in antioxidant defense by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₇D₆N₃O₇S
- Molecular Weight : 371.44 g/mol
- CAS Number : 85933-29-5 (unlabeled form)
- Structure: Features a deuterated 2-hydroxypropylthioether substitution on cysteine, confirmed by SMILES notation: O=C(NCC(O)=O)[C@@H](NC(CC[C@H](N)C(O)=O)=O)CSC([2H])([2H])C(O)([2H])C([2H])([2H])[2H] .
- Applications : Used as an internal standard in metabolomics to quantify glutathione adducts in biological matrices .
Comparison with Similar Compounds
S-(2-Hydroxypropyl)glutathione-d6 vs. S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (Mixture)
This deuterated compound is frequently supplied as a mixture with S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (Catalogue Number: PA STI 051310). Both compounds share the same molecular formula (C₁₃H₁₇D₆N₃O₇S) and weight (371.44 g/mol), but differ in the substitution pattern:
- This compound : Hydroxy group on the second carbon of the propyl chain.
- S-(1-Methyl-2-hydroxyethyl)glutathione-d6 : Hydroxy group on the second carbon of an ethyl chain with a methyl branch on the first carbon.
Implications :
Comparison with 3-(2-Hydroxypropyl)-8-hydroxy-3,4-dihydroisocoumarin
This non-glutathione compound, isolated from Catunaregam spinosa, shares the 2-hydroxypropyl moiety but belongs to the dihydroisocoumarin class.
Key Contrasts :
Structural Insight : The 2-hydroxypropyl group in both compounds influences hydrogen bonding and solubility but diverges in biological roles due to core structure differences .
Contrast with N-bis(2-Hydroxypropyl)nitrosamine (DHPN)
DHPN, a nitrosamine with two 2-hydroxypropyl groups, is a potent carcinogen in rodent models.
| Property | This compound | DHPN |
|---|---|---|
| Core Structure | Glutathione derivative | Nitrosamine |
| Toxicity | Non-toxic (research tool) | Carcinogenic (thyroid, lung tumors) |
| Functional Role | Detoxification marker | Tumor initiator |
Mechanistic Note: Despite sharing the 2-hydroxypropyl group, DHPN’s nitrosamine core enables DNA alkylation, whereas the glutathione analog participates in conjugate formation for xenobiotic excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
